molecular formula C20H22FN3O4S B2701804 N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896273-87-3

N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2701804
CAS No.: 896273-87-3
M. Wt: 419.47
InChI Key: JBJYJMZROMLJJF-UHFFFAOYSA-N
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Description

N1-(4-Fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a 4-fluorophenyl group at the N1 position and a tosylated pyrrolidinylmethyl moiety at the N2 position. While direct data on this compound is absent in the provided evidence, its structural features align with oxalamides studied for antiviral, flavoring, and enzyme-modulating activities. The tosyl (p-toluenesulfonyl) group may influence metabolic stability and binding interactions compared to other substituents in related compounds.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c1-14-4-10-18(11-5-14)29(27,28)24-12-2-3-17(24)13-22-19(25)20(26)23-16-8-6-15(21)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJYJMZROMLJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Tosylpyrrolidine Intermediate: The tosylpyrrolidine moiety can be synthesized by reacting pyrrolidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with an appropriate nucleophile.

    Coupling to Form Oxalamide: The final step involves coupling the tosylpyrrolidine intermediate with the fluorophenyl derivative using oxalyl chloride and a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the synthesis while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural properties make it useful in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions, while the oxalamide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Oxalamides

Compound Name / ID N1 Substituent N2 Substituent Key Activity/Application Notable Data Source
Target Compound 4-Fluorophenyl (1-Tosylpyrrolidin-2-yl)methyl Hypothetical: Antiviral/Enzyme N/A N/A
Compound 13 4-Chlorophenyl (1-Acetylpiperidin-2-yl)(thiazolyl)methyl HIV entry inhibition LC-MS: 479.12 [M+H+]; Yield: 36%
S336 (FL-no. 16.099) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer NOEL: 100 mg/kg/day; Safety margin: >33M
Compound 18 2-Fluorophenyl 4-Methoxyphenethyl Synthetic intermediate Yield: 52%; ¹H/¹³C NMR confirmed
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl CYP3A4 inhibition (51% at 10 µM) Metabolic stability in hepatocytes
FL-no. 16.100 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Flavoring agent Safety margin: 500M; Rapid metabolism

Metabolic and Toxicological Profiles

  • Metabolism: Tosyl groups (as in the target compound) may reduce metabolic hydrolysis compared to acetylated or hydroxyethyl substituents. For example, N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) undergoes rapid hepatic metabolism without amide hydrolysis .
  • Safety: Umami oxalamides (e.g., S336) exhibit high NOELs (100 mg/kg/day) and safety margins (>500 million) due to efficient detoxification pathways . In contrast, antiviral oxalamides lack explicit toxicological data but likely require lower exposure thresholds.

Physicochemical Properties

Table 2: Analytical Data for Representative Oxalamides

Compound Molecular Weight (g/mol) Purity (HPLC) Key Spectral Data Source
Compound 13 478.14 90.0% ¹H NMR (DMSO-d6): δ 1.10–2.20 (m, 9H), 10.75 (s, NH)
Compound 15 422.12 95.0% LC-MS: 423.27 [M+H+]; Stereoisomeric mixture
Compound 1c 532.81* N/A ¹⁹F NMR: δ -61.6 (CF3); IR: 1668 cm⁻¹ (C=O)
S336 376.39 N/A Metabolized without hydrolysis; Stable in assays

*Calculated for C₂₃H₁₇ClF₄N₄O₃.

Biological Activity

N1-(4-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound belonging to the class of oxalamides. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and receptor binding. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H24FN3O4S\text{C}_{19}\text{H}_{24}\text{F}\text{N}_{3}\text{O}_{4}\text{S}

The synthesis typically involves several steps:

  • Formation of Tosylpyrrolidine : Tosyl chloride reacts with pyrrolidine in the presence of a base to yield 1-tosylpyrrolidine.
  • Oxalamide Formation : The tosylpyrrolidine is then reacted with oxalyl chloride to form an intermediate.
  • Final Coupling : This intermediate is coupled with an amine (e.g., pentylamine) to yield the final oxalamide product .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The tosyl group may enhance binding affinity to certain enzymes, while the oxalamide structure contributes to the compound's overall stability and reactivity.
  • Receptor Binding : It may exhibit affinity for various receptors, potentially influencing signaling pathways related to cellular functions .

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds within the same class. For instance, derivatives with similar structural motifs have shown significant inhibitory effects against various phytopathogenic fungi, such as Rhizoctonia solani and Phytophthora infestans. These compounds demonstrated low EC50 values, indicating potent antifungal activity .

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound exhibit inhibitory effects on succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid cycle. For example, a related compound showed an IC50 value close to that of commercially available fungicides, suggesting potential applications in agricultural settings .

Case Studies

Several case studies have been conducted to evaluate the biological activity and safety profile of oxalamides:

Study Compound Target Activity EC50/IC50 Value
1Compound 7SDHAntifungalEC50 = 0.034 mg/L
2Compound 12SDHAntifungalIC50 = 1.836 mg/L
3Related OxalamideVarious FungiAntifungalEC50 < 0.05 mg/L

These findings underscore the potential of this compound and its derivatives as promising candidates for further development in both pharmaceutical and agricultural applications.

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